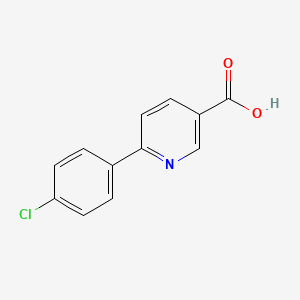

6-(4-Chlorophenyl)nicotinic acid

Description

Contextualizing 6-(4-Chlorophenyl)nicotinic Acid within Nicotinic Acid Scaffold Research

The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid group at the 3-position, offers multiple points for chemical modification. This allows for the creation of a vast library of derivatives with diverse pharmacological properties. The introduction of various substituents at different positions on the pyridine ring can significantly influence the compound's biological activity. This compound is one such derivative, where a 4-chlorophenyl group is attached at the 6-position of the nicotinic acid backbone. This specific substitution is of interest to medicinal chemists as the introduction of a halogenated phenyl ring can modulate factors such as lipophilicity, metabolic stability, and target binding affinity.

Significance of Nicotinic Acid Derivatives in Biological and Medicinal Sciences

The significance of nicotinic acid derivatives extends across a wide spectrum of therapeutic areas. Historically, nicotinic acid itself has been used as a lipid-lowering agent. nih.gov Its derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.net The ability of the nicotinic acid scaffold to interact with various biological targets, including enzymes and receptors, underscores its importance in drug discovery and development. nih.govresearchgate.net For instance, some derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), which is a key target in inflammation. nih.gov The continuous exploration of novel nicotinic acid derivatives like this compound is driven by the quest for more potent and selective therapeutic agents with improved pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOIXVQQDLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629848 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-66-1 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 6-(4-Chlorophenyl)nicotinic Acid

The direct synthesis of this compound is a key area of research, with various methods being developed to efficiently construct this important molecule. These methods often involve the strategic formation of the pyridine (B92270) ring and the introduction of the chlorophenyl substituent.

General Synthetic Procedures for Halogenated Nicotinic Acids

The synthesis of halogenated nicotinic acids can be approached through several established routes. One common strategy involves the modification of a pre-existing pyridine ring. For instance, 2-halogeno-nicotinic acids can be prepared from 2-hydroxy-nicotinic acid by reaction with a phosphorous oxyhalide, either alone or in a mixture with a phosphorous pentahalide. google.com This process typically involves the initial formation of a 2-halogeno-nicotinoyl halide, which is then hydrolyzed to yield the final acid. google.com Another approach starts from R-substituted-3-cyano-2-pyridones, which are first hydrolyzed to the corresponding R-substituted-2-hydroxy-nicotinic acid. google.com This intermediate is then halogenated as previously described. google.com

The industrial production of nicotinic acid itself often relies on the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov These methods, while efficient for the parent compound, require significant adaptation for the direct introduction of a 4-chlorophenyl group at the 6-position.

Precursor Chemistry and Intermediate Formation

The synthesis of 6-arylnicotinic acids, including the 4-chlorophenyl derivative, often employs multi-component reactions. A notable method involves a one-pot, three-component heterocyclocondensation. This reaction utilizes enaminones, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid to construct the ethyl 2-methyl-6-arylnicotinate core. mdpi.com The necessary enaminones can be prepared from the corresponding aryl ketones. For the synthesis of this compound, the precursor would be an enaminone derived from 4-chloroacetophenone.

Another critical precursor in the synthesis of related compounds is 4-chlorophenylhydrazine, which can be prepared from 4-chloroaniline (B138754) through diazotization, followed by reduction with sodium metabisulfite. google.com While not a direct precursor to this compound itself, it is a key building block for many heterocyclic compounds containing the 4-chlorophenyl moiety.

Synthesis of Nicotinic Acid Hydrazide Derivatives

The derivatization of this compound into hydrazides and related compounds opens up a vast area of chemical space for the exploration of new molecules. This process typically begins with the activation of the carboxylic acid group.

Preparation of Nicotinoyl Chloride and Nicotinic Acid Hydrazide as Key Intermediates

The synthesis of nicotinic acid hydrazide derivatives commences with the conversion of the parent nicotinic acid to its more reactive acid chloride form. This is commonly achieved by treating the nicotinic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. um.edu.myprepchem.com For instance, nicotinoyl chloride can be prepared by refluxing nicotinic acid with phosphorus pentachloride in anhydrous carbon tetrachloride or with thionyl chloride. um.edu.myprepchem.com The resulting nicotinoyl chloride is a versatile intermediate that readily reacts with nucleophiles.

The subsequent step involves the reaction of the nicotinoyl chloride with hydrazine (B178648) hydrate (B1144303). mdpi.comum.edu.my This reaction, known as hydrazinolysis, is typically carried out by adding hydrazine hydrate dropwise to the acid chloride at a low temperature, followed by stirring at room temperature to produce the nicotinic acid hydrazide. mdpi.comum.edu.my These hydrazides are stable compounds that serve as the foundation for further derivatization. nih.gov

| Intermediate | Starting Material | Reagents | Key Transformation |

| Nicotinoyl Chloride | Nicotinic Acid | Phosphorus Pentachloride or Thionyl Chloride | Conversion of carboxylic acid to acid chloride |

| Nicotinic Acid Hydrazide | Nicotinoyl Chloride | Hydrazine Hydrate | Formation of hydrazide from acid chloride |

Condensation Reactions with Aromatic Aldehydes to Form Schiff Bases

Nicotinic acid hydrazides possess a reactive primary amine group (-NH2) which can undergo condensation reactions with various carbonyl compounds, particularly aromatic aldehydes, to form Schiff bases. researchgate.netpharmascholars.com Schiff bases are characterized by the presence of an azomethine or imine group (-C=N-). researchgate.net

The synthesis of these Schiff bases is generally straightforward and involves heating the nicotinic acid hydrazide with an appropriate aromatic aldehyde in a suitable solvent, often ethanol (B145695), sometimes with a catalytic amount of acetic acid. um.edu.my Greener synthetic methods have also been developed, utilizing natural catalysts like lemon juice. pharmascholars.com The reaction mixture is typically heated for a period, and upon cooling or pouring into cold water, the Schiff base precipitates and can be purified. um.edu.my A variety of aromatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. science.gov

| Reactant 1 | Reactant 2 | Product | Key Functional Group Formed |

| Nicotinic Acid Hydrazide | Aromatic Aldehyde | Schiff Base | Azomethine (-C=N-) |

Cyclization and Formation of Thiazolidinone Derivatives

Schiff bases derived from nicotinic acid hydrazide are valuable intermediates for the synthesis of various heterocyclic compounds, including thiazolidinones. Thiazolidinones are five-membered heterocyclic rings containing a sulfur atom and a nitrogen atom.

The formation of thiazolidinone derivatives is achieved through the cyclization of the Schiff bases with thioglycolic acid. um.edu.mynih.gov This reaction is often carried out in the presence of a catalyst, such as anhydrous zinc chloride, in a solvent like ethanol or tetrahydrofuran (B95107) (THF). um.edu.myresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring. researchgate.netchemmethod.com This synthetic strategy has been widely employed to generate a variety of thiazolidinone derivatives with potential applications in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Schiff Base | Thioglycolic Acid | Zinc Chloride | Thiazolidinone Derivative |

An in-depth examination of the synthetic pathways and derivatization techniques surrounding the chemical scaffold this compound reveals a versatile starting point for the generation of a diverse array of heterocyclic compounds. This article focuses exclusively on the methodologies employed to create complex molecular architectures, including hydrazones, fused oxadiazoles, triazoles, and various pyrimidine-based systems, all originating from or incorporating the this compound moiety.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Rational Design and Structural Modifications for Enhanced Activity

The development of novel therapeutic agents from the nicotinic acid scaffold often employs rational design strategies. These strategies include structure-based drug design (SBDD) and the creation of hybrid molecules that combine key structural fragments from different known active compounds. researchgate.netnih.gov For instance, by understanding the three-dimensional structure of a target enzyme's binding pocket, modifications can be made to the lead compound to optimize its fit and interactions, thereby enhancing potency and selectivity. nih.gov

An example of rational design involves combining the 6-(4-chlorophenyl) core, identified as an optimal feature from earlier studies, with various substituents at other positions on the heterocyclic ring. chemogenicsbiopharma.com This approach aims to capitalize on specific interactions, such as with key amino acid residues like Asp123 in the MCHR1 receptor, to yield new chemotypes with improved potency and favorable pharmacokinetic profiles. chemogenicsbiopharma.com Similarly, hybrid strategies have been used to create potent Melanin-Concentrating Hormone 1 Receptor (MCH-R1) antagonists by merging fragments from different high-throughput screening (HTS) hits. researchgate.net

Pharmacophoric Model Elucidation for Nicotinic Acid Derivatives

A pharmacophore model outlines the essential molecular features necessary for a molecule to interact with a specific biological target. nih.gov For nicotinic acid derivatives and related nicotinic receptor ligands, pharmacophore models have been developed over several decades. pnas.orgresearchgate.net These models are crucial for designing new molecules and for virtual screening to identify potential drug candidates. nih.gov

Identification of Key Pharmacophoric Features (e.g., Hydrogen Bond Donors, Aromatic Rings)

The pharmacophore for nicotinic compounds is generally defined by a few key features. pnas.orgresearchgate.net

Hydrogen Bond Acceptor: The pyridine (B92270) nitrogen atom is a critical hydrogen bond acceptor site. pnas.orgresearchgate.netnih.gov Studies have shown that for nicotine, the majority of hydrogen-bonded complexes form at this nitrogen. nih.gov

Cationic Center/Hydrogen Bond Donor: The carboxylic acid group of nicotinic acid (or a bioisosteric equivalent like an amide or ester) provides a crucial hydrogen bond donor and/or can exist as a cation, which often interacts with a conserved tryptophan residue in nicotinic receptors via a cation-π interaction. pnas.orgresearchgate.net

Aromatic/Hydrophobic Regions: The presence of aromatic rings, such as the pyridine ring itself and substituents like the 4-chlorophenyl group, contributes to hydrophobic interactions and can be critical for ligand binding. nih.gov Pharmacophore mapping for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes has identified hydrophobic regions and planar rings as important features. nih.gov

Influence of 4-Chlorophenyl Group and Other Substituents on Molecular Interactions and Biological Activity

The 4-chlorophenyl group at the 6-position of the nicotinic acid ring significantly influences the molecule's biological activity. The chlorine atom is an electron-withdrawing group, which can alter the electronic distribution of the entire molecule, affecting its pKa and binding properties. Its size and hydrophobicity also play a crucial role in fitting into specific binding pockets.

In the context of MCHR1 antagonists, the 6-(4-chlorophenyl) moiety, as part of a thieno[3,2-d]pyrimidin-4(3H)-one core, was found to be an optimized structural feature. chemogenicsbiopharma.comnih.gov For cannabinoid type-1 (CB1) receptor modulators, the presence of a 4-chlorophenyl group on a urea (B33335) scaffold was also a key component for activity. nih.gov

Substitutions at other positions on the pyridine ring also dramatically affect activity. For example, in the development of antiproliferative agents, the introduction of methoxy (B1213986) (O-CH3), hydroxyl (OH), or amino (NH2) groups can significantly alter the IC50 values. mdpi.com The position of these substituents is also critical; for instance, substitutions at the ortho and meta positions of a phenyl ring can have different effects than substitutions at the para position. mdpi.com

SAR Studies in Specific Therapeutic Areas

The 6-(4-chlorophenyl)nicotinic acid scaffold and its derivatives have been explored for various therapeutic applications, with SAR studies providing insights into the structural requirements for activity in each area.

Antiproliferative Activity and Structural Determinants

Derivatives of nicotinic acid and related pyridines have shown promise as antiproliferative agents. mdpi.comnih.govresearchgate.net SAR studies on 2,6-disubstituted imidazo[4,5-b]pyridines and other pyridine derivatives reveal that the nature and position of substituents are key determinants of their anticancer activity. mdpi.comresearchgate.net

For nicotinonitrile derivatives containing a 4-(4-chlorophenyl) group, modifications at other positions on the pyridine ring led to a range of compounds evaluated for their antineoplastic properties. nih.gov General SAR findings for pyridine derivatives indicate that increasing the number of methoxy groups can lead to increased activity (lower IC50 values). mdpi.com The presence of halogens like chlorine and bromine can also modulate the antiproliferative effects. mdpi.com

| Derivative Type | Substituent(s) | Effect on Antiproliferative Activity | Cell Line(s) | Reference(s) |

| Pyridine Derivatives | Increasing number of OMe groups | Increased activity (lower IC50) | A549, HeLa, MDA-MB-231 | mdpi.com |

| Pyridine Derivatives | Combination of OMe and OH groups | Increased activity (lower IC50) | MDA-MB-231 | mdpi.com |

| Imidazo[4,5-b]pyridines | Various phenyl substitutions | Activity dependent on substituent pattern | A375, Hela, MCF-7 | researchgate.net |

| Nicotinonitrile Derivatives | 4-(4-chlorophenyl) group | Serves as a key scaffold for active compounds | Not specified | nih.gov |

Enzyme and Receptor Inhibition: MCHR1, LFA-1, HIV-1 RT, CB1 Receptor Antagonism

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism: The 6-(4-chlorophenyl) group is a key feature in a class of potent and selective MCHR1 antagonists, which are being investigated for the treatment of obesity. chemogenicsbiopharma.comnih.gov In a series of 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-ones, the 4-chlorophenyl group was part of the optimized core, and modifications were focused on the substituent at the 3-position to enhance interaction with the receptor. chemogenicsbiopharma.comnih.gov A systematic SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives also led to the identification of potent MCH-R1 antagonists. researchgate.net

| Core Scaffold | Key Substituent(s) | Target | Finding | Reference(s) |

| Thieno[3,2-d]pyrimidin-4(3H)-one | 6-(4-chlorophenyl) | MCHR1 | Optimized core for potent antagonists | chemogenicsbiopharma.com, nih.gov |

| Pyrrolo[3,4-b]pyridin-7(6H)-one | 2-[(4-fluorophenyl)thio] | MCHR1 | Identified as a highly potent antagonist | researchgate.net |

| Naphtho[1,2-b]furan-2-carboxamide | 5-(4-pyridinyl) group | MCH-R1 | Highly potent antagonist with IC50 of 3 nM | researchgate.net |

Leukocyte function-associated antigen-1 (LFA-1) Inhibition: LFA-1 is an integrin involved in immune responses, making it a target for inflammatory diseases. nih.govnih.gov A nicotinic acid derivative, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid, was identified as a highly potent LFA-1 antagonist. nih.gov This demonstrates that the nicotinic acid moiety can be a crucial component of complex molecules designed to inhibit protein-protein interactions mediated by LFA-1. The inhibitors can induce conformational changes in the LFA-1 receptor, leading to allosteric inhibition. nih.gov

Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) Inhibition: HIV-1 RT is a key enzyme in the viral life cycle and a major drug target. nih.govmdpi.com While direct studies on this compound as an RT inhibitor are not prominent, related nicotinic acid derivatives have been investigated. For example, compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been shown to act as dual inhibitors of HIV-1 RT's polymerase and RNase H functions. researchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket on the enzyme, and various heterocyclic scaffolds, including pyridines, have been explored for this purpose. nih.govnih.govmdpi.com

Cannabinoid Receptor 1 (CB1) Antagonism: The CB1 receptor is implicated in numerous physiological processes, including appetite and reward pathways. nih.gov The 4-chlorophenyl group is a common feature in known CB1 receptor antagonists and modulators. For example, the well-known antagonist SR-141716A contains a 5-(4-chlorophenyl) group on a pyrazole (B372694) core. nih.gov More recently, 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were developed as allosteric modulators of the CB1 receptor, where substitutions on the phenethyl group were explored to define the SAR, while the 4-chlorophenyl group remained a constant feature. nih.gov This highlights the importance of this specific moiety for interaction with the CB1 receptor.

Analysis of Side Chain Length and Tautomeric Forms in Biological Activity

The length and functional group of the side chain attached to the nicotinic acid core can modulate biological activity. For instance, modifications of the carboxylic acid group to amides or nitriles can alter the compound's physicochemical properties, such as its hydrogen bonding capacity, polarity, and metabolic stability. A study on 2-(1-adamantylthio)nicotinic acid and its derivatives demonstrated that changes from a carboxylic acid to an amide or a nitrile analog had a pronounced effect on their vasorelaxant and antioxidant activities. researchgate.net The carboxylic acid derivative (compound 6 ) exhibited the most potent vasorelaxant effect, suggesting that the acidic proton and the ability to act as a hydrogen bond donor are important for this particular activity. researchgate.net

Table 1: Biological Activity of 2-(1-adamantylthio)nicotinic Acid Derivatives researchgate.net

| Compound | R | Vasorelaxant Activity (ED₅₀, nM) |

| 6 | COOH | 21.3 |

| 7 | CONH₂ | >1000 |

| 8 | CN | >1000 |

Tautomerism, the interconversion of structural isomers that differ in the position of protons, is another critical factor in the biological activity of heterocyclic compounds like nicotinic acid derivatives. nih.gov Nicotinic acid itself can exist in equilibrium between its neutral form and a zwitterionic form, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated. For this compound, several tautomeric forms can be postulated, including the canonical carboxylic acid form and its zwitterionic tautomer. The predominance of a particular tautomer can be influenced by the physiological pH and the local microenvironment of the biological target. nih.gov

The different tautomeric forms present distinct electronic and steric profiles, which can lead to differential binding affinities for a receptor or enzyme. For example, the zwitterionic form may engage in ionic interactions not possible for the neutral form. While specific studies on the tautomeric equilibrium of this compound are not extensively reported, the principle that biological activity can be dependent on a specific tautomer is well-established in medicinal chemistry. researchgate.net Theoretical and experimental studies on related heterocyclic systems have shown that minor tautomers, though present in small concentrations, can be the biologically active species. researchgate.net

Optimization Strategies for Efficacy and Selectivity

The optimization of lead compounds like this compound is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target effects. Strategies often involve systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

One common optimization strategy involves the exploration of various substituents on the aromatic rings. For nicotinic acid derivatives, the nature and position of substituents on both the pyridine and the phenyl rings can dramatically influence receptor selectivity. For instance, in the development of ligands for nicotinic acetylcholine receptors (nAChRs), subtle changes in substitution patterns can shift the affinity from one receptor subtype to another, such as from α4β2 to α7 nAChRs. This is crucial for targeting specific neuronal pathways implicated in different diseases while avoiding side effects associated with other subtypes.

Another key optimization approach is the modification of the linker between the two aromatic rings or the modification of the acidic functional group. Converting the carboxylic acid to bioisosteres such as tetrazoles, amides, or esters can alter the compound's acidity, lipophilicity, and metabolic stability. For example, esterification of the carboxylic acid can create a prodrug that is metabolized in the body to release the active carboxylic acid, potentially improving oral bioavailability.

Furthermore, the synthesis of novel derivatives based on the this compound scaffold can lead to compounds with entirely new biological activities. For instance, derivatization of the nicotinic acid core has led to the discovery of potent anti-inflammatory agents. In one study, two new series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity by inhibiting the production of inflammatory mediators.

The development of dual-target inhibitors is another advanced optimization strategy. By designing molecules that can interact with two different biological targets involved in a disease process, it may be possible to achieve synergistic therapeutic effects or overcome drug resistance. This approach has been explored with nicotinic acid derivatives to create compounds with dual inhibitory activity against different enzymes or receptors.

Ultimately, the goal of these optimization strategies is to develop a drug candidate with a superior therapeutic window, balancing high on-target potency with a clean off-target profile and favorable drug-like properties.

Biological Activities and Pharmacological Investigations

In Vitro Pharmacological Profiling

The laboratory-based evaluation of 6-(4-Chlorophenyl)nicotinic acid and its related structures has revealed a spectrum of biological activities, ranging from anticancer to antimicrobial effects. These studies are crucial in the initial stages of drug discovery, providing insights into the potential therapeutic applications of these compounds.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to inhibit the growth of and induce toxicity in various cancer cell lines. This suggests a potential role for these compounds in oncology research.

Research into the antiproliferative activity of nicotinic acid derivatives has included testing against the K562 human leukemia cell line. While specific data on this compound's direct effect is part of broader studies, the general class of nicotinic acid derivatives has shown promise in this area.

The cytotoxic effects of derivatives of this compound have been evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines. Studies have shown that certain derivatives can reduce the viability of these cancer cells. For instance, some newly synthesized compounds exhibited moderate to high cytotoxic activity in an MTT assay, with some showing promising antitumor activity. researchgate.net Both cell lines, MDA-MB-231 and MCF-7, have been used to test the cytotoxicity of various compounds, with results often showing a dose-dependent effect. researchgate.netnih.govnih.gov

Table 1: Cytotoxicity Data of Related Compounds on Breast Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect |

|---|---|---|

| MDA-MB-231 | Nicotinic acid derivatives | Moderate to high cytotoxic activity researchgate.net |

| MCF-7 | Nicotinic acid derivatives | Dose-dependent cytotoxicity researchgate.netnih.gov |

| MDA-MB-231 | Eupatorin | IC50 of 5 μg/mL at 48h nih.gov |

| MCF-7 | Eupatorin | IC50 of 5 μg/mL at 48h nih.gov |

| MDA-MB-231 | TBT-ITC | More cytotoxic than TPT-ITC nih.gov |

| MCF-7 | TBT-ITC | More cytotoxic than TPT-ITC nih.gov |

While specific studies focusing solely on this compound against the NCIH 460 (lung cancer), RKOP 27 (ovarian cancer), HeLa (cervical cancer), U937 (histiocytic lymphoma), and SKMEL 28 (melanoma) cell lines are not extensively detailed in the provided context, broader research on nicotinic acid derivatives suggests potential activity against various tumor cell lines. nih.gov

Antimicrobial Activity

In addition to anticancer properties, derivatives of nicotinic acid have been investigated for their ability to combat microbial growth.

Several studies have highlighted the antibacterial and antifungal potential of nicotinic acid derivatives. For example, certain synthesized nicotinonitrile derivatives containing a 4-chlorophenyl group have shown activity against various bacterial and fungal strains. nih.govpsu.edu These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as different fungal species. psu.edunih.gov The search for new antimicrobial agents is a global priority, and heterocyclic compounds like nicotinic acid derivatives are a promising area of research. researchgate.net

Table 2: Antimicrobial Activity of Related Nicotinic Acid Derivatives

| Compound Type | Organism Type | Activity |

|---|---|---|

| Nicotinonitrile derivatives | Bacteria and Fungi | Moderate to good activity psu.edu |

| N-acylhydrazones of nicotinic acid | Gram-positive and Gram-negative bacteria | Effective against P. aeruginosa nih.gov |

| Pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives | Bacteria and Fungi | Antimicrobial potential researchgate.net |

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, indicating the lowest concentration required to inhibit the visible growth of a microorganism. While extensive research has been conducted on the antimicrobial properties of various nicotinic acid derivatives, specific MIC data for this compound against a broad panel of bacterial and fungal strains is not extensively detailed in publicly available literature.

However, studies on related structures provide context. For instance, research into novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid has demonstrated significant antimicrobial potential. In one study, certain acylhydrazone derivatives showed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov Notably, a derivative demonstrated an MIC of 7.81 µg/mL against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov Furthermore, cyclized 1,3,4-oxadiazoline derivatives also exhibited broad-spectrum activity, with a 5-nitrofuran substituted compound being active against all tested Gram-positive strains, showing MIC values as low as 7.81 µg/mL. nih.gov Another study on nicotinonitrile derivatives, which share the core pyridine (B92270) ring, also reported antimicrobial activity against various bacteria and fungi. researchgate.net

These findings for structurally related compounds suggest that the nicotinic acid scaffold is a viable starting point for the development of new antimicrobial agents. However, without direct testing of this compound, its specific antimicrobial efficacy remains to be scientifically established.

Anti-inflammatory Properties

The anti-inflammatory effects of nicotinic acid are well-documented and are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor on immune cells like monocytes and macrophages can lead to a reduction in the secretion of pro-inflammatory mediators.

While direct studies on the anti-inflammatory properties of this compound are limited, the known mechanisms of nicotinic acid provide a strong basis for its potential in this area. Nicotinic acid has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in activated human monocytes. This effect is lost when the GPR109A receptor is knocked down, confirming its central role. The anti-inflammatory signaling cascade involves the inhibition of the IκB kinase (IKK)-NF-κB pathway, a critical regulator of inflammatory gene expression.

Given that this compound is a derivative of nicotinic acid, it is hypothesized that it may exert similar anti-inflammatory effects by interacting with the GPR109A receptor. The presence of the 4-chlorophenyl group at the 6-position of the pyridine ring could influence its binding affinity and potency at this receptor. However, empirical data from in vitro and in vivo studies are needed to confirm and characterize the specific anti-inflammatory profile of this compound.

Enzyme and Receptor Modulatory Activities

The ability of small molecules to modulate the activity of specific enzymes and receptors is a cornerstone of modern pharmacology. Investigations into nicotinic acid and its derivatives have revealed interactions with several key biological targets.

Kinase Inhibition (e.g., p38α MAPK, PIM-1 kinase)

Kinases are critical signaling enzymes, and their dysregulation is implicated in numerous diseases, including inflammation and cancer. The p38 mitogen-activated protein kinase (MAPK) pathway is a key driver of inflammatory responses, while the PIM-1 kinase is an oncogenic protein. There is currently no specific published data demonstrating the inhibitory activity of this compound against p38α MAPK or PIM-1 kinase. The evaluation of this compound against a panel of kinases would be necessary to determine if it possesses any inhibitory potential.

Adenosine (B11128) Receptor Antagonism (e.g., A2A)

Adenosine receptors, particularly the A2A subtype, are important targets in the central nervous system and are involved in modulating neurotransmission. Antagonists of the A2A receptor have been investigated for their potential in treating conditions like Parkinson's disease. Currently, there is no direct evidence in the scientific literature to suggest that this compound acts as an antagonist of the adenosine A2A receptor. Binding assays and functional studies would be required to explore this possibility.

Sirtuin (SIRT1) Inhibition

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Interestingly, nicotinamide (B372718), a related compound and a byproduct of the SIRT1 enzymatic reaction, is a known physiological inhibitor of SIRT1. While nicotinic acid is a precursor to nicotinamide, direct inhibitory effects of nicotinic acid itself on SIRT1 are less pronounced. There are no specific studies available that have evaluated the effect of this compound on SIRT1 activity. Its potential to act as a SIRT1 inhibitor would need to be determined through dedicated enzymatic assays.

Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibition

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor involved in the regulation of energy balance and mood, making it an attractive target for the treatment of obesity and depression. Notably, the 6-(4-chlorophenyl)pyridine structural motif is a key component in several patented, highly potent MCHR1 antagonists. For example, complex derivatives such as thieno[3,2-d]pyrimidin-4-ones incorporating a 6-(4-chlorophenyl) group have been developed as MCHR1 inhibitors. The recurrence of this specific moiety suggests that the this compound structure itself may serve as a foundational pharmacophore for MCHR1 antagonism. However, direct experimental data on the binding affinity or functional antagonism of this compound at the MCHR1 receptor is not available in the public domain.

Leukocyte Function Associated Antigen-1 (LFA-1) Antagonism

Leukocyte function-associated antigen-1 (LFA-1) is an integrin protein found on all leukocytes that plays a critical role in cell adhesion and immune responses. nih.gov The interaction between LFA-1 and its primary ligands, the intercellular adhesion molecules (ICAMs), is crucial for the trafficking of immune cells and their activation. nih.gov Consequently, antagonizing LFA-1 is a recognized therapeutic strategy for inflammatory and autoimmune diseases. nih.govnih.gov

Derivatives of nicotinic acid have been identified as potent antagonists of LFA-1. nih.gov Specifically, structure-activity relationship (SAR) studies have led to the development of highly potent spirocyclic hydantoin (B18101) antagonists of LFA-1. nih.gov While the direct activity of this compound as an LFA-1 antagonist is not explicitly detailed in the provided context, the broader class of nicotinic acid derivatives has shown significant promise in this area. nih.gov The development of these antagonists has been guided by their ability to disrupt the LFA-1/ICAM-1 interaction, thereby inhibiting lymphocyte adhesion and co-stimulation. nih.gov

HIV-1 Reverse Transcriptase and RNase H Domain Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA. nih.govmdpi.com RT has two main enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.govnih.gov The RNase H domain is essential for viral replication as it degrades the RNA strand of RNA/DNA hybrids. nih.govmdpi.com

Several classes of inhibitors targeting the RNase H active site have been investigated. While the provided information does not directly implicate this compound, related compounds containing naphthyridinone scaffolds have been shown to bind to the RNase H active site. nih.gov These inhibitors often chelate the two essential magnesium ions in the active site, which are coordinated by the catalytic residues D443, E478, D498, and D549. nih.govmdpi.com The development of inhibitors that specifically target the RNase H active site is an ongoing area of research, as no currently approved anti-AIDS drugs specifically inhibit this function. nih.gov

FabI and FabK Enzyme Inhibition

FabI and FabK are enoyl-acyl carrier protein (ACP) reductases, essential enzymes in the bacterial fatty acid synthesis (FAS-II) pathway. nih.govuniprot.orgdrugbank.com This pathway is a validated target for the development of new antibacterial agents. nih.gov FabI is the primary enoyl-ACP reductase in many pathogenic bacteria, including Staphylococcus aureus, while other pathogens like Streptococcus pneumoniae rely on FabK. nih.gov Some bacteria, such as Enterococcus faecalis, possess both enzymes. nih.gov

Research has led to the discovery of potent inhibitors of FabI. nih.gov While the specific inhibitory activity of this compound is not mentioned, related indole (B1671886) naphthyridinones have been identified as inhibitors of both FabI and FabK. drugbank.com The development of dual inhibitors is of particular interest as it could provide a broader spectrum of antibacterial activity. nih.gov

Cannabinoid Type 1 (CB1) Receptor Antagonism

The cannabinoid type 1 (CB1) receptor is a G-protein coupled receptor that is highly expressed in the brain and is a key component of the endocannabinoid system. wikipedia.org This system is involved in regulating various physiological processes, including appetite, pain, and mood. wikipedia.orgnih.gov CB1 receptor antagonists block the activation of these receptors by endocannabinoids. wikipedia.org

The first-generation CB1 receptor inverse agonist, rimonabant, demonstrated the therapeutic potential of this class of compounds, particularly for the treatment of obesity. wikipedia.org While the provided information does not directly link this compound to CB1 receptor antagonism, the exploration of compounds that modulate the cannabinoid system is an active area of research for various therapeutic applications, including substance use disorders. nih.govnih.govresearchgate.net

Antioxidant Activity

Nicotinic acid and its derivatives have been shown to possess antioxidant properties. nih.govclinmedjournals.orgnih.gov These compounds can protect against oxidative stress-induced cellular damage. nih.gov Studies have demonstrated that nicotinic acid can attenuate H₂O₂-induced cytotoxicity in hepatocytes. nih.gov The antioxidant effects are partly attributed to the role of nicotinic acid as a precursor for NAD and NADP, which are essential coenzymes for antioxidant enzymes like glutathione (B108866) reductase. clinmedjournals.org

The antioxidant activity of nicotinic acid has been observed in various models. For instance, it has been shown to inhibit lipid peroxidation and protein oxidation in rat brain mitochondria. nih.gov Furthermore, in human studies, niacin supplementation has been associated with a reduction in oxidative stress markers. clinmedjournals.org

Other Biological Activities

Beyond the activities detailed above, derivatives of nicotinic acid have been investigated for a range of other potential therapeutic applications.

Analgesic Activity: While the analgesic properties of this compound itself are not specified, other compounds acting on some of the same biological targets, such as CB1 receptor modulators, have been investigated for their pain-relieving effects. nih.gov For example, ketamine, an NMDA receptor antagonist, is used for its analgesic properties. wikipedia.org

Anti-tubercular Activity: Nicotinamide, a related compound, has been shown to inhibit the replication of Mycobacterium tuberculosis within macrophages. nih.gov However, some research indicates that for certain classes of compounds, the presence of specific functional groups, like nitro groups, is essential for high anti-tubercular activity. nih.gov

Fluorescent Sensor Applications: The intrinsic fluorescence of certain chemical structures allows for their use as sensors in biological systems. While not explicitly stated for this compound, the development of fluorescent probes is a significant area of chemical biology.

Mechanistic Investigations of Biological Effects

Molecular Target Identification and Validation

The principal molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor 1. This receptor is primarily expressed in adipocytes and immune cells such as monocytes and macrophages. nih.govnih.gov The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. Given the structural similarity, GPR109A is the most probable molecular target for 6-(4-Chlorophenyl)nicotinic acid.

Validation of this target for nicotinic acid has been established through various methods, including binding assays and functional studies in cells expressing the receptor. For instance, radiolabeled nicotinic acid has been shown to bind specifically to cells expressing GPR109A. nih.gov While direct binding studies for this compound are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on related nicotinic acid derivatives suggest that the fundamental interaction with GPR109A is retained, with modifications at the 6-position influencing binding affinity. The 4-chlorophenyl substituent, with its specific electronic and steric properties, would be expected to interact with a sub-pocket within the GPR109A binding site.

Signaling Pathway Modulation

The binding of an agonist to GPR109A leads to the activation of an inhibitory G-protein (Gi). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov This reduction in cAMP levels is a key mechanism behind the anti-lipolytic effect of nicotinic acid in adipocytes.

Furthermore, nicotinic acid has been shown to modulate inflammatory signaling pathways. Activation of GPR109A can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. mdpi.com Some studies suggest that nicotinic acid's anti-inflammatory effects may involve the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the PI3K/Akt/mTOR pathway. researchgate.netnih.gov For example, abnormal activation of the IL-6-mediated JAK/STAT3 signaling pathway is a feature of many inflammatory conditions and cancers. wikipedia.org Nicotinic acid, through GPR109A, may interfere with this signaling. While not directly demonstrated for this compound, its potential to act as a GPR109A agonist implies that it could similarly influence these downstream signaling cascades. The nature and potency of this modulation would be dependent on the specific interactions conferred by the 4-chlorophenyl group.

Table 1: Signaling Pathways Modulated by Nicotinic Acid and Potential Involvement of this compound

| Signaling Pathway | Key Mediators | Effect of Nicotinic Acid (NA) | Postulated Effect of this compound |

| GPR109A/Gi Pathway | GPR109A, Gi protein, Adenylyl Cyclase, cAMP | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. | Likely similar inhibition, with potency potentially altered by the 6-substituent. |

| JAK/STAT Pathway | JAK1, JAK2, STAT3, IL-6 | Can suppress IL-6 mediated activation. | May modulate the pathway, potentially with altered efficacy or selectivity. |

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Implicated in cellular growth and survival; can be influenced by GPR109A activation. | Potential for modulation, influencing cellular processes like proliferation and inflammation. |

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

The primary interaction of this compound is expected to be with its receptor, GPR109A. The binding of nicotinic acid to GPR109A involves key amino acid residues. mdpi.com The carboxylate group of nicotinic acid forms a crucial interaction with a positively charged residue in the receptor, while the pyridine (B92270) ring engages in other interactions. The 4-chlorophenyl group of this compound would likely occupy a hydrophobic pocket within the binding site, potentially increasing the binding affinity compared to nicotinic acid.

Beyond its primary receptor, nicotinic acid and its amide, nicotinamide (B372718), have been shown to inhibit human cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations. mdpi.com This inhibition is thought to occur via the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. mdpi.com It is plausible that this compound could also interact with and potentially inhibit CYP enzymes, which would have implications for its metabolic profile and potential drug-drug interactions.

Studies on other 6-phenylnicotinic acid derivatives, specifically 6-phenylnicotinohydrazides, have revealed antimicrobial and antitubercular activities, suggesting interactions with microbial enzymes or other macromolecules not typical for nicotinic acid. wikipedia.org This highlights that the 6-phenyl substitution can dramatically alter the biological activity profile.

Table 2: Potential Interactions of this compound with Biological Macromolecules

| Macromolecule | Type | Known Interaction with Nicotinic Acid (NA) | Potential Interaction with this compound |

| GPR109A | Receptor | Agonist, leading to Gi activation. | Likely agonist, with affinity modulated by the 4-chlorophenyl group. |

| Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) | Enzyme | Inhibition via coordination with heme iron. | Potential for inhibition, influencing its own metabolism and that of other drugs. |

| Microbial Enzymes | Enzyme | Not a primary target. | Derivatives have shown antimicrobial activity, suggesting novel target interactions. |

Cellular Uptake and Distribution Considerations

The cellular uptake of nicotinic acid is a pH-dependent process. In the acidic environment of the upper small intestine, the un-ionized form of nicotinic acid is more prevalent and is readily absorbed via passive diffusion. Additionally, carrier-mediated transport systems are involved, particularly at lower concentrations.

For this compound, similar uptake mechanisms are expected to be at play. The lipophilicity of the molecule is increased by the addition of the 4-chlorophenyl group, which could enhance its ability to cross cell membranes via passive diffusion. However, the bulky substituent might also affect its interaction with carrier proteins. The distribution of the compound within the body would be influenced by its physicochemical properties, such as its pKa and lipophilicity, which determine its ability to cross biological membranes and accumulate in various tissues.

Role of Tautomerism and Hydrogen Bonding in Biological Interactions

Tautomerism, the interconversion of structural isomers, is a key feature of nicotinic acid derivatives and plays a crucial role in their biological activity. For molecules like 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, which is structurally related to the compound of interest, a competition between lactim-lactam and enol-keto tautomerism has been observed. This equilibrium between different tautomeric forms can significantly impact the molecule's ability to form hydrogen bonds with its biological target.

Hydrogen bonding is fundamental to the interaction between nicotinic acid and the GPR109A receptor. The carboxylate group and the pyridine nitrogen of nicotinic acid can act as hydrogen bond acceptors and donors, respectively. The specific tautomeric form present at the receptor binding site will determine the hydrogen bonding pattern and thus the strength of the interaction. The 4-chlorophenyl substituent of this compound can influence the electronic properties of the pyridine ring, which in turn can affect the tautomeric equilibrium and the strength of the hydrogen bonds formed with the receptor. Computational studies on similar molecules have shown that the surrounding environment, such as the polarity of the receptor's binding pocket, can favor one tautomeric form over another.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 6-(4-Chlorophenyl)nicotinic acid.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govresearchgate.net This process of geometry optimization provides the most accurate possible geometric configuration by finding the minimum energy state. nih.gov The resulting optimized structure, including precise bond lengths and angles, serves as the foundation for all subsequent computational analyses. nih.gov

Prediction of Electronic Properties: Energy Gap (HOMO-LUMO), Ionization Potential, Electron Affinity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity to engage in chemical reactions. nih.govnih.gov

From these frontier orbital energies, key electronic properties can be derived. The ionization potential (I), the energy required to remove an electron, can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO). researchgate.net Similarly, the electron affinity (A), the energy released when an electron is added, can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO). researchgate.net These values are crucial for predicting how the molecule will behave in electron transfer processes.

| Parameter | Definition | Formula |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Calculated via DFT |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Calculated via DFT |

| Energy Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. nih.govnih.gov | ΔE = E_LUMO - E_HOMO |

| Ionization Potential (I) | Energy required to remove an electron. researchgate.netucf.edu | I ≈ -E_HOMO |

| Electron Affinity (A) | Energy released upon gaining an electron. researchgate.netwikipedia.org | A ≈ -E_LUMO |

Analysis of Electron Transfer and Reactivity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These indices, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), help to rationalize and predict the molecule's behavior in chemical reactions.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. researchgate.net A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

| Reactivity Index | Formula |

|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. proteopedia.orgresearchgate.net It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The map uses a color spectrum to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack. For this compound, these are typically located around the electronegative oxygen and nitrogen atoms. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms. researchgate.net

Green: Denotes areas of neutral or zero potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the regions most likely to engage in intermolecular interactions. proteopedia.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov For this compound, docking simulations can identify the most likely binding pose within a protein's active site and quantify the strength of the interaction through a calculated binding energy or docking score. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's potential biological activity. nih.gov

Pharmacophore Elucidation via Computational Approaches

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For this compound and its derivatives, computational methods can be used to generate a pharmacophore model based on their structures and known activities. This model serves as a 3D query in virtual screening campaigns to identify other molecules from large chemical databases that possess the same essential features and are therefore likely to exhibit similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and providing insights into the mechanism of action.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to it and its analogs. Studies on other nicotinic acid derivatives have successfully used QSAR to correlate properties like lipophilicity with structural descriptors. akjournals.comakjournals.com For instance, lipophilicity, a critical factor in drug absorption and distribution, has been shown to correlate well with various topological and electrotopological state indexes for a series of nicotinic acid esters and amides. akjournals.comakjournals.com

A QSAR study of this compound and its derivatives would involve calculating a range of molecular descriptors. These descriptors fall into several categories, including electronic, steric, and lipophilic/hydrophobic properties. Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), could also be employed. CoMFA models relate the biological activity of molecules to the shape of their steric and electrostatic fields. nih.gov Such an analysis on nicotinic acetylcholine (B1216132) receptor (nAChR) agonists has shown that both steric and electrostatic factors are critical for designing active and selective compounds. nih.gov

Below is a table of descriptors that would be relevant for a QSAR analysis of this compound class.

Molecular Dynamics Simulations (Potential Area of Research)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations represent a significant potential area of research to explore its dynamic behavior and interactions with biological targets, such as nicotinic acetylcholine receptors (nAChRs). elifesciences.orgelifesciences.orgbiorxiv.org

MD simulations on nAChRs have revealed critical insights into agonist binding and receptor activation. elifesciences.orgelifesciences.orgbiorxiv.orgmdpi.com These studies show that the binding process is not static but involves complex conformational rearrangements of both the ligand and the receptor's binding site, including movements like the "flop" of the receptor's C-loop. elifesciences.orgbiorxiv.org An MD simulation could predict how this compound binds to an nAChR, how stable the resulting complex is, and which specific amino acid residues are key for the interaction. The addition of the 4-chlorophenyl group compared to the endogenous agonist acetylcholine or the simpler nicotinic acid would likely introduce new van der Waals and hydrophobic interactions that could significantly alter binding affinity and receptor modulation.

The stability of the ligand-receptor complex during a simulation is a key indicator of strong binding. This is often assessed by monitoring various parameters throughout the simulation.

Table 2: Key Analysis Techniques in Molecular Dynamics Simulations

| Analysis Technique | Description | Potential Insights for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | Assesses the structural stability of the receptor and the ligand in the binding pocket. A stable RMSD suggests the system has reached equilibrium. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding. It could show how the chlorophenyl group restricts or alters the dynamics of the binding site. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the simulation time. | Would identify key hydrogen bond interactions involving the carboxylic acid and pyridine (B92270) nitrogen of the molecule, and their persistence, which is crucial for binding affinity. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand-receptor complex from simulation snapshots. | Provides a quantitative prediction of binding affinity, allowing for comparison with other ligands and helping to rationalize structure-activity relationships. nih.gov |

| Protein-Ligand Contact Analysis | Maps all contacts (hydrophobic, ionic, water bridges) between the ligand and protein. | Would reveal the full interaction "fingerprint," highlighting the role of the chlorophenyl group in forming hydrophobic contacts within the receptor pocket. |

By applying these MD techniques, researchers could build a detailed, dynamic model of how this compound functions at a molecular level, guiding the design of analogs with improved potency or selectivity.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridine ring and the 4-chlorophenyl ring. This makes its analysis similar to that of substituted biphenyls. libretexts.org

The relative orientation of the two aromatic rings is defined by the dihedral angle. Due to steric hindrance between the atoms at the ortho positions of the rings, a completely planar conformation is generally energetically unfavorable. libretexts.org The molecule will adopt a twisted, lower-energy conformation. The energy barrier to rotation through the planar state determines whether the different conformers can be isolated at room temperature, a phenomenon known as atropisomerism. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are highly effective for studying molecular conformation and stability. ic.ac.ukepstem.net These calculations can generate a potential energy surface by systematically rotating the C-C bond and calculating the energy of each resulting conformer. This analysis identifies the most stable (lowest energy) conformations and the transition states (highest energy) between them. A study on nicotinic acid benzylidenehydrazide derivatives used DFT to determine stable structures and analyze their reactivity based on calculated electronic parameters. epstem.net Similarly, studies on bridged biphenyls have used force-field calculations and NMR to determine preferred conformations and the energy barriers for their interconversion. rsc.orgrsc.org

The stability of a given conformation is influenced by a balance of steric repulsion and electronic effects (conjugation between the rings, which favors planarity). ic.ac.uk The electronic stability of the molecule as a whole can also be assessed by examining the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. epstem.net

Table 3: Illustrative Potential Energy Profile for Ring Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type | Description |

|---|---|---|---|

| 0 | High | Transition State (Eclipsed) | A high-energy, planar state with maximum steric clash between atoms on the adjacent rings. |

| ~45 | Low | Energy Minimum (Stable) | A stable, twisted conformation representing the balance between minimizing steric repulsion and maintaining some π-conjugation. libretexts.org |

| 90 | Intermediate | Transition State (Perpendicular) | A higher-energy state where π-conjugation between the rings is completely broken. |

Note: This table is illustrative. The exact angles and energy values for this compound would need to be determined by specific quantum mechanical calculations.

Analytical Methodologies for Chemical Characterization and Biological Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 6-(4-Chlorophenyl)nicotinic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint, confirming the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the chlorophenyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the chlorine atom. The protons on the pyridine ring are expected to appear at lower field (higher ppm values) compared to those on the chlorophenyl ring due to the deshielding effect of the heterocyclic nitrogen atom. The expected signals would correspond to the three protons of the nicotinic acid moiety and the four protons of the 4-chlorophenyl group. Splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and provide information on the connectivity.

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are anticipated, corresponding to the 5 carbons of the pyridine ring, the carbon of the carboxylic acid group, and the 6 carbons of the chlorophenyl ring. The chemical shift of the carboxyl carbon is typically found at the lowest field (around 165-170 ppm). The carbons of the aromatic rings will appear in the typical aromatic region (approximately 120-150 ppm).

Predicted NMR Data for this compound

Below is a table of predicted ¹H and ¹³C NMR chemical shifts. These are estimates based on the known values for nicotinic acid and 4-chlorophenyl derivatives. hmdb.cahmdb.cachemicalbook.combmrb.iostackexchange.comchemicalbook.com

Interactive Table: Predicted NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2' | - | ~152.0 |

| H2' | ~9.1 | - |

| C3' | - | ~127.0 |

| C4' | - | ~138.0 |

| H4' | ~8.3 | - |

| C5' | - | ~124.0 |

| H5' | ~7.8 | - |

| C6' | - | ~158.0 |

| C=O | - | ~166.0 |

| OH | ~13.0 (broad) | - |

| C1'' | - | ~137.0 |

| C2''/C6'' | - | ~129.0 |

| H2''/H6'' | ~8.1 (d) | - |

| C3''/C5'' | - | ~129.5 |

| H3''/H5'' | ~7.5 (d) | - |

| C4'' | - | ~136.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands are expected. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Predicted IR Absorption Bands for this compound

The following table outlines the principal expected IR absorption bands. researchgate.netchemicalbook.comnist.gov

Interactive Table: Predicted IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Aromatic Rings | C-H stretch | 3000-3100 | Medium |

| Aromatic Rings | C=C/C=N stretch | 1400-1600 | Medium-Strong |

| Chlorophenyl | C-Cl stretch | 700-800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (233.02 g/mol for the most common isotopes, ³⁵Cl). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing a peak at [M]⁺ and another at [M+2]⁺ with about one-third the intensity. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the chlorine atom.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption maxima (λmax) characteristic of the substituted pyridine and benzene (B151609) rings. Nicotinic acid itself shows characteristic peaks around 213 nm and 261 nm. starna.comhellma.com The presence of the 4-chlorophenyl substituent at the 6-position is expected to cause a shift in the position and intensity of these absorption bands due to the extension of the conjugated system.

Raman Spectroscopy

Raman spectroscopy is a scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes, which are often prominent in Raman spectra. The C-Cl stretching vibration would also be observable. Since the molecule is not symmetric, many of the vibrations will be active in both IR and Raman spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of nicotinic acid and its derivatives. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net For this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as methanol or acetonitrile). The pH of the mobile phase would be an important parameter to control the ionization state of the carboxylic acid group and achieve good peak shape and retention. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used, although it would likely require derivatization of the carboxylic acid group to a more volatile ester form (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid and its derivatives, offering high sensitivity and resolution for their separation and quantification. researchgate.netresearchgate.net The method's adaptability is demonstrated by the variety of conditions employed in different studies.

For instance, the analysis of water-soluble vitamins, including nicotinic acid, has been successfully performed using reversed-phase ion-pair chromatography. vdsoptilab.de This approach is particularly useful for separating highly polar compounds. vdsoptilab.de A typical setup might involve a C18 column with a mobile phase consisting of a buffer (such as potassium dihydrogen phosphate with an ion-pairing agent like hexane (B92381) sulfonic acid) and an organic modifier like methanol or acetonitrile (B52724). researchgate.netvdsoptilab.denih.gov The pH of the mobile phase is a critical parameter, often adjusted to optimize the separation. vdsoptilab.denih.gov

Detection is commonly achieved using a UV detector at specific wavelengths. For nicotinic acid, detection wavelengths of 260 nm and 270 nm have been reported. researchgate.netvdsoptilab.de The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is used for quantification against a standard. researchgate.net The linearity of calibration curves, with regression coefficients close to unity, confirms the method's accuracy for quantitative analysis. researchgate.net

A summary of typical HPLC conditions is presented below:

| Parameter | Typical Conditions |

| Stationary Phase | C18 or Octylsilane (C8) column |

| Mobile Phase | Buffer (e.g., KH2PO4 with ion-pairing agent) and organic solvent (e.g., methanol, acetonitrile) |

| Elution | Isocratic or gradient |

| Detection | UV at ~260-270 nm |

| Flow Rate | ~1 mL/min |

| Injection Volume | 10-40 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and specific determination of nicotinic acid and its metabolites in various biological matrices. nih.govresearchgate.netbevital.no This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing a high degree of certainty in compound identification and quantification.

In a typical LC-MS/MS method for nicotinic acid analysis, a C8 or similar reversed-phase column is used for chromatographic separation. nih.gov The mobile phase often consists of a mixture of methanol or acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.govnih.gov Gradient elution is frequently employed to achieve optimal separation of multiple analytes within a reasonable timeframe. nih.gov

The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode. bevital.no For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used. In MRM mode, specific precursor-to-product ion transitions are monitored for each analyte, significantly enhancing selectivity and reducing background noise. shimadzu.com For nicotinic acid, a common transition monitored is m/z 124.10 > 80.05. shimadzu.com

Method validation for LC-MS assays typically includes assessment of selectivity, accuracy, precision, recovery, and matrix effects to ensure reliable results. nih.govnih.gov The use of an internal standard, such as an isotopically labeled version of the analyte (e.g., nicotinamide-d4), is common practice to correct for variations in sample preparation and instrument response. shimadzu.com

Table of LC-MS/MS Parameters for Nicotinic Acid Analysis

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 124.1 |

| Product Ion (m/z) | 80.05 |

| Block Temperature | 400°C |

| DL Temperature | 250°C |

| Interface Temperature | 350°C |

| Nebulizing Gas Flow | 3.0 L/min |

| Drying Gas Flow | 10.0 L/min |

| Heating Gas Flow | 10.0 L/min |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the crystal structures of nicotinic acid and its derivatives, providing definitive confirmation of their molecular geometry and intermolecular interactions in the solid state. researchgate.netresearchgate.netnanomegas.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.